Cas no 1805677-57-9 (3-Bromo-1-(3-(chloromethyl)-4-hydroxyphenyl)propan-1-one)

3-Bromo-1-(3-(chloromethyl)-4-hydroxyphenyl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-1-(3-(chloromethyl)-4-hydroxyphenyl)propan-1-one
-
- インチ: 1S/C10H10BrClO2/c11-4-3-10(14)7-1-2-9(13)8(5-7)6-12/h1-2,5,13H,3-4,6H2
- InChIKey: UEJFXSJMDPSBMI-UHFFFAOYSA-N
- ほほえんだ: BrCCC(C1C=CC(=C(CCl)C=1)O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 199
- トポロジー分子極性表面積: 37.3
- 疎水性パラメータ計算基準値(XlogP): 2.3
3-Bromo-1-(3-(chloromethyl)-4-hydroxyphenyl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013013429-1g |
3-Bromo-1-(3-(chloromethyl)-4-hydroxyphenyl)propan-1-one |
1805677-57-9 | 97% | 1g |
1,549.60 USD | 2021-06-25 | |
Alichem | A013013429-250mg |
3-Bromo-1-(3-(chloromethyl)-4-hydroxyphenyl)propan-1-one |
1805677-57-9 | 97% | 250mg |
470.40 USD | 2021-06-25 | |
Alichem | A013013429-500mg |
3-Bromo-1-(3-(chloromethyl)-4-hydroxyphenyl)propan-1-one |
1805677-57-9 | 97% | 500mg |
831.30 USD | 2021-06-25 |
3-Bromo-1-(3-(chloromethyl)-4-hydroxyphenyl)propan-1-one 関連文献
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
Related Articles
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
3-Bromo-1-(3-(chloromethyl)-4-hydroxyphenyl)propan-1-oneに関する追加情報
Recent Advances in the Study of 3-Bromo-1-(3-(chloromethyl)-4-hydroxyphenyl)propan-1-one (CAS: 1805677-57-9)
In recent years, the compound 3-Bromo-1-(3-(chloromethyl)-4-hydroxyphenyl)propan-1-one (CAS: 1805677-57-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various applications, including drug discovery and development. The presence of both bromo and chloromethyl functional groups makes it a versatile intermediate for the synthesis of more complex bioactive molecules. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, biological activity, and potential therapeutic applications.
The synthesis of 3-Bromo-1-(3-(chloromethyl)-4-hydroxyphenyl)propan-1-one has been optimized in several recent studies. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel, high-yield synthetic route that minimizes byproduct formation and improves overall efficiency. The method involves a multi-step reaction sequence starting from 4-hydroxybenzaldehyde, followed by bromination and subsequent functionalization to introduce the chloromethyl group. The authors reported a yield of 78%, which is a significant improvement over previous methods. This advancement is particularly relevant for large-scale production, which is essential for further pharmacological evaluation.
Recent pharmacological studies have explored the biological activity of 3-Bromo-1-(3-(chloromethyl)-4-hydroxyphenyl)propan-1-one and its derivatives. A study published in Bioorganic & Medicinal Chemistry Letters in 2024 demonstrated that this compound exhibits moderate inhibitory activity against certain kinase enzymes implicated in cancer progression. Specifically, it showed IC50 values in the low micromolar range against EGFR and VEGFR2, suggesting its potential as a lead compound for the development of kinase inhibitors. However, the study also noted that further structural optimization is required to enhance selectivity and reduce off-target effects.
In addition to its kinase inhibitory properties, 3-Bromo-1-(3-(chloromethyl)-4-hydroxyphenyl)propan-1-one has been investigated for its antimicrobial activity. A 2023 study in the European Journal of Medicinal Chemistry reported that derivatives of this compound exhibited broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis. These findings open new avenues for the development of novel antibiotics, particularly in the face of rising antibiotic resistance.
Despite these promising results, challenges remain in the development of 3-Bromo-1-(3-(chloromethyl)-4-hydroxyphenyl)propan-1-one as a therapeutic agent. A recent review in Current Topics in Medicinal Chemistry highlighted issues such as poor solubility and metabolic instability, which could limit its clinical applicability. However, the review also pointed to ongoing efforts to address these limitations through prodrug strategies and formulation improvements. For instance, nanoparticle-based delivery systems have shown potential in enhancing the bioavailability of similar compounds, and these approaches could be adapted for this molecule.
In conclusion, 3-Bromo-1-(3-(chloromethyl)-4-hydroxyphenyl)propan-1-one (CAS: 1805677-57-9) represents a promising scaffold for drug discovery, with demonstrated activity in kinase inhibition and antimicrobial applications. Recent advances in its synthesis and biological evaluation have laid the groundwork for further development. Future research should focus on optimizing its pharmacological properties and exploring its potential in combination therapies. As the field progresses, this compound may emerge as a valuable tool in the fight against cancer and infectious diseases.
1805677-57-9 (3-Bromo-1-(3-(chloromethyl)-4-hydroxyphenyl)propan-1-one) 関連製品
- 83407-38-9(N-methylquinolin-6-amine)
- 399006-00-9(1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine)
- 1235358-60-7(1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide)
- 118-03-6(7-Aminonaphthalene-1,3,6-trisulfonic acid)
- 402948-37-2(Ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate)
- 2171893-07-3(5-cyclopropyl-1-(2-methylpyridin-4-yl)-1H-pyrazole-3-carboxylic acid)
- 1225836-58-7(N-(3-Butoxyphenyl)methyl-2-chloroacetamide)
- 153391-26-5(2H-Pyran-3-carbonitrile, 6-(4-fluorophenyl)-4-(methylthio)-2-oxo-)
- 180409-60-3(Cyflufenamid)
- 1040670-35-6(N-[2-(4-fluorophenyl)ethyl]-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide)




